CNS Side Effect Profile: Lesogaberan vs. Baclofen
A direct head-to-head comparison in guinea pigs demonstrated that while both lesogaberan and baclofen inhibited citric acid-evoked coughing, baclofen produced significant sedation and respiratory depression. In contrast, lesogaberan showed no sedative effects and did not alter respiratory rate [1]. This differential CNS safety profile is attributed to lesogaberan's active efflux from the CNS via GABA transporters, limiting its central exposure [2].
| Evidence Dimension | CNS Side Effects (Sedation, Respiratory Depression) |
|---|---|
| Target Compound Data | Devoid of sedative effects; no alteration in respiratory rate |
| Comparator Or Baseline | Baclofen: produced obvious signs of sedation and respiratory depression |
| Quantified Difference | Qualitative: Sedation present with baclofen, absent with lesogaberan |
| Conditions | Awake guinea pigs; aerosol challenge with citric acid to evoke cough |
Why This Matters
This demonstrates that lesogaberan can achieve comparable peripheral antitussive/reflux effects to baclofen without the dose-limiting CNS toxicity, making it a superior choice for research focused on peripheral GABAB mechanisms.
- [1] Canning BJ, Mori N, Lehmann A. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists. Cough. 2012;8:7. View Source
- [2] Lehmann A, et al. Different in vitro and in vivo profiles of substituted 3-aminopropylphosphinate and 3-aminopropyl(methyl)phosphinate GABAB receptor agonists as inhibitors of transient lower oesophageal sphincter relaxation. Br J Pharmacol. 2012;165(6):1751-1764. View Source
